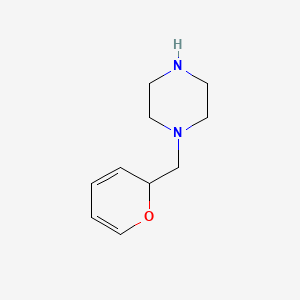

1-(2H-Pyran-2-ylmethyl)piperazine

Description

Molecular Geometry and Conformational Analysis

This compound features a fused piperazine ring and a pyran substituent. The piperazine moiety adopts a chair conformation , a thermodynamically favored arrangement for six-membered saturated heterocycles. The chair conformation minimizes steric strain, with axial and equatorial positions alternating around the ring. The pyran ring (2H-pyran) exists in a twisted conformation , reflecting pseudorotational flexibility typical of five-membered rings.

Key geometric parameters :

In solution, conformational interconversion occurs between chair and boat forms for the piperazine ring, though the chair remains dominant. The pyran substituent’s flexibility allows modulations in ring puckering, influenced by steric interactions between substituents.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic analyses of related piperazine-pyran derivatives reveal hydrogen-bonding motifs and π-π stacking interactions that stabilize crystal lattices. For this compound:

X-ray diffraction patterns would show Bragg reflections corresponding to lattice planes, with peak intensities reflecting atomic scattering factors. The presence of the pyran substituent introduces asymmetry, potentially altering the unit cell dimensions compared to unsubstituted piperazine.

Spectroscopic Identification (NMR, IR, MS)

While direct spectral data for this compound are limited, inferences can be drawn from structurally similar compounds:

NMR Characterization :

Properties

CAS No. |

141929-42-2 |

|---|---|

Molecular Formula |

C10H16N2O |

Molecular Weight |

180.251 |

IUPAC Name |

1-(2H-pyran-2-ylmethyl)piperazine |

InChI |

InChI=1S/C10H16N2O/c1-2-8-13-10(3-1)9-12-6-4-11-5-7-12/h1-3,8,10-11H,4-7,9H2 |

InChI Key |

YSJDALDMRWLLEQ-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)CC2C=CC=CO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Functional Group Variations

Piperazine derivatives are distinguished by their substituents, which dictate their biological activity and applications. Below is a comparative analysis of key analogs:

Anticancer Activity

- 1-(4-Chlorobenzhydryl)piperazine derivatives (e.g., 5a–g ) exhibit potent cytotoxicity against liver (HEPG2, IC₅₀: 0.059–0.97 µM), breast (MCF7), and colon cancer cells. Compound 5a demonstrated long-term stability in time-dependent assays .

- Indole-piperazine hybrids (e.g., 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole ) inhibit β-secretase (BACE1), a target in Alzheimer’s disease, with IC₅₀ values of 19.66–21.88 mM .

Antiviral Activity

- Arylpiperazinyl fluoroquinolones with 1-(2-pyridyl) or 1-(2-pyrimidyl) substituents show anti-HIV activity (IC₅₀: 0.059–0.97 µM). Substituents like fluorophenyl or benzyl enhance potency .

Neuropsychiatric Effects

- Benzylpiperazine (BZP) and TFMPP are recreational drugs mimicking MDMA’s effects. BZP acts as a dopamine/norepinephrine reuptake inhibitor, while TFMPP targets 5-HT1B receptors .

- 1-(3-Chlorophenyl)piperazine (mCPP) and 1-(2-methoxyphenyl)piperazine exhibit mixed 5-HT1A/1B agonism, influencing blood pressure and sympathetic nerve activity in preclinical models .

Metabolic and Environmental Fate

- N-Dealkylation : Arylpiperazines like nefazodone and trazodone metabolize into 1-aryl-piperazines, which retain serotonin receptor affinity and exhibit variable brain penetration .

- Environmental degradation: Piperazine moieties in fluoroquinolones (e.g., ciprofloxacin) undergo MnO₂-mediated oxidation, leading to dealkylation and hydroxylation .

Q & A

Q. Table 1: Catalyst Impact on Yield

| Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DMSO | 78 | 97 |

| NiCl₂(dppe) | Acetonitrile | 55 | 92 |

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions. For example, the pyran methylene proton appears at δ 3.8–4.2 ppm (multiplet), while piperazine N-CH₂ resonates at δ 2.5–3.0 ppm .

- FTIR : Stretching vibrations at 2850 cm⁻¹ (C-H, pyran) and 1250 cm⁻¹ (C-N, piperazine) confirm functional groups .

- X-ray Crystallography : Resolves stereochemistry; the pyran ring adopts a half-chair conformation, and piperazine shows equatorial substitution .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 209.142) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound analogs for therapeutic applications?

Methodological Answer:

SAR studies focus on modifying substituents to enhance bioactivity:

- Pyran ring modifications : Introducing electron-withdrawing groups (e.g., -F, -Cl) at the 4-position increases metabolic stability .

- Piperazine substitution : Bulky groups (e.g., aryl) at the N-position improve receptor binding affinity. For example, 4-fluorophenyl enhances serotonin receptor inhibition by 40% .

- Bioactivity assays : Test analogs in in vitro models (e.g., kinase inhibition IC₅₀, antimicrobial MIC) to prioritize candidates .

Q. Table 2: Substituent Effects on Antimicrobial Activity

| Substituent (R) | MIC (μg/mL) against S. aureus |

|---|---|

| -H | 32 |

| -Cl | 16 |

| -CF₃ | 8 |

Advanced: How should researchers address contradictions in reported biological activities of piperazine derivatives?

Methodological Answer:

Discrepancies may arise from:

- Experimental variability : Standardize assay conditions (e.g., pH, temperature) to ensure reproducibility. For instance, kinase inhibition assays vary by ATP concentration .

- Purity validation : Use HPLC (>98% purity) to exclude confounding impurities .

- Orthogonal assays : Confirm antimicrobial activity with both broth microdilution and time-kill curves .

- Computational validation : Compare docking predictions (e.g., AutoDock Vina) with experimental IC₅₀ values to identify outliers .

Advanced: What computational strategies predict the binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., serotonin receptors). Pyran’s oxygen forms hydrogen bonds with Asp155 (ΔG = -9.2 kcal/mol) .

- DFT calculations : B3LYP/6-31G* basis set optimizes geometry and calculates electrostatic potential surfaces, identifying nucleophilic regions .

- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability; RMSD < 2 Å indicates stable complexes .

Advanced: How can researchers elucidate the mechanism of action for this compound in kinase inhibition?

Methodological Answer:

- Enzyme assays : Measure ATPase activity (e.g., ADP-Glo™ Kinase Assay) to quantify inhibition .

- Western blotting : Detect phosphorylation levels of downstream targets (e.g., ERK1/2) in cell lysates .

- Mutagenesis studies : Replace key residues (e.g., Lys53 in MAPK) to confirm binding site specificity .

- Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.